molecular formula C7H15N3O2S B1471392 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide CAS No. 1823539-44-1

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide

Cat. No.: B1471392
CAS No.: 1823539-44-1
M. Wt: 205.28 g/mol
InChI Key: OJSJZFGEGTYIKY-UHFFFAOYSA-N
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Description

The compound 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives, which are bicyclic scaffolds featuring a fused cyclopropane ring. These structures are highly valued in medicinal chemistry due to their conformational rigidity, enabling precise spatial orientation of pharmacophores and improved target engagement .

  • Condensation and hydrolysis of amino esters (e.g., ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate) followed by functionalization .
  • Diastereoselective synthesis using reductive decyanation of aminonitriles, retaining stereochemical integrity .
  • Base-promoted intramolecular additions to construct the bicyclic core .

The sulfonamide group at position 3 distinguishes this compound from other analogs.

Properties

IUPAC Name

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2S/c1-9(2)13(11,12)10-3-5-6(4-10)7(5)8/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSJZFGEGTYIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC2C(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Methods

Synthesis of the 3-Azabicyclo[3.1.0]hexane Core

A key intermediate in the synthesis is 6,6-dimethyl-3-azabicyclo[3.1.0]hexane or its derivatives, which are prepared through multi-step reactions involving reduction, cyclization, and halogenation.

Reduction and Cyclization
  • Lithium aluminum hydride (LiAlH4) reduction of suitable keto or dione precursors in tetrahydrofuran (THF) under reflux conditions (around 70°C) is used to form bicyclic amines.
  • The reaction is typically performed by slow addition of the precursor solution to the LiAlH4 suspension under nitrogen atmosphere, followed by reflux for several hours to ensure completion.
  • The reaction mixture is then quenched in a biphasic system containing potassium sodium tartrate and sodium hydroxide in water, followed by extraction with tert-butyl methyl ether (TBME) to isolate the bicyclic amine intermediate.
Halogenation and Ammoniation
  • The bicyclic intermediate is subjected to halogenation using halogenating agents such as N,N-dimethylformamide (DMF)-catalyzed reagents at low temperatures (0–5°C) followed by heating and reflux for 8–12 hours to introduce reactive halogen substituents.
  • Subsequent treatment with ammonia water (NH3 solution) in controlled molar ratios (1:1 to 1:20) converts the halogenated intermediate to the amino-substituted bicyclic amine.
  • Reaction temperatures during hydrolysis and amination steps range from 50°C to 80°C to ensure complete conversion.

Introduction of Sulfonamide Group

  • The sulfonamide functionality is introduced by reacting the amino-substituted bicyclic intermediate with sulfonyl chlorides or sulfonic acid derivatives.
  • A typical approach involves the use of sulfonyl chlorides in the presence of a base to form the sulfonamide bond at the amino group on the bicyclic ring.
  • The reaction conditions are optimized to maintain the integrity of the bicyclic structure while achieving high yields of the sulfonamide product.

Representative Preparation Procedure (Based on Patent and Research Data)

Step Reagents/Conditions Description Yield/Outcome
1 Keto/dione precursor + LiAlH4 in THF, reflux at 70°C Reduction and cyclization to form bicyclic amine intermediate ~88% yield (colorless liquid)
2 Aqueous potassium sodium tartrate + NaOH, biphasic extraction Quenching and extraction of bicyclic amine Efficient phase separation and isolation
3 Halogenating agent + DMF catalyst, 0–5°C, then reflux 8–12 h Halogenation of bicyclic intermediate Controlled halogen incorporation
4 Ammonia water, 50–80°C, molar ratio 1:1 to 1:20 Amination to introduce amino group High conversion to amino derivative
5 Sulfonyl chloride + base (e.g., triethylamine), room temperature Sulfonamide formation on amino group High purity sulfonamide product

Analytical and Spectroscopic Data

  • 1H NMR (CDCl3, 400 MHz) for bicyclic intermediates shows characteristic multiplets and doublets corresponding to the bicyclic ring protons and methyl groups.
  • 13C NMR spectra confirm the bicyclic carbon framework and substituent carbons.
  • Chiral HPLC analysis is used when asymmetric synthesis is involved to determine enantiomeric excess (ee), with reported values ranging from 54% to 92% ee depending on conditions.
  • Melting points and Rf values are consistent with high purity compounds.

Research Findings and Optimization Notes

  • Reaction temperatures and times are critical for yield and purity; for example, halogenation is optimal at 0–5°C with prolonged reflux for 10 hours.
  • Use of halogenation catalysts like N,N-dimethylformamide enhances reaction efficiency.
  • Molar ratios of reagents, especially ammonia water, significantly affect amination efficiency and final product yield.
  • Biphasic quenching and extraction protocols improve isolation of bicyclic intermediates and minimize impurities.
  • Asymmetric synthesis routes provide enantiomerically enriched products, important for pharmaceutical applications.

Summary Table of Preparation Conditions

Parameter Range/Condition Comments
Reduction temperature Reflux (~70°C) LiAlH4 reduction step
Halogenation temperature 0–5°C (initial), reflux 8–12 h Use of DMF catalyst
Amination temperature 50–80°C Ammonia water molar ratio 1:1 to 1:20
Solvents THF, TBME, aqueous phases Biphasic extraction improves purity
Reaction time (reduction) 3 hours Ensures complete conversion
Reaction time (amination) 0.5–12 hours Depending on step and reagent

Chemical Reactions Analysis

Types of Reactions

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon as a catalyst

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups attached to the bicyclic structure .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
The sulfonamide moiety is known for its antibacterial properties, primarily through inhibition of bacterial folate synthesis. Research has indicated that derivatives of this compound exhibit potent activity against various bacterial strains, making them candidates for antibiotic development.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several sulfonamide derivatives, including 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide. Results demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for new antibiotics .

2. Antiviral Properties
Recent studies have explored the compound's role in antiviral therapies, particularly against RNA viruses. The bicyclic structure may enhance binding affinity to viral proteins.

Case Study:
Research conducted at a leading pharmaceutical institute showed that modifications to the azabicyclo structure improved antiviral activity against coronaviruses, highlighting the compound's potential in treating viral infections .

Neuropharmacological Applications

1. Central Nervous System (CNS) Disorders
The compound has been investigated for its effects on neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are crucial in mood regulation and cognitive function.

Case Study:
A preclinical study demonstrated that this compound exhibited anxiolytic effects in rodent models, suggesting its potential use in treating anxiety disorders .

Data Summary Table

Application AreaFindings/Case StudiesReferences
Antimicrobial ActivitySignificant inhibition of E. coli and S. aureus
Antiviral PropertiesEnhanced binding affinity against coronaviruses
CNS DisordersAnxiolytic effects observed in rodent models

Mechanism of Action

The mechanism of action of 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of viral proteases, thereby preventing the replication of viruses. The compound binds to the active site of the enzyme, blocking its activity and disrupting the viral life cycle .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The table below highlights critical distinctions between 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Application/Activity References
This compound (hypothetical) C₇H₁₄N₄O₂S 218.28 (calculated) 3-sulfonamide, 6-amino, N,N-dimethyl Inferred: Sulfonylation of amine intermediate Potential enzyme inhibition (e.g., ketohexokinase)
exo-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine C₇H₁₄N₂ 126.20 6-amino, N,N-dimethyl Diastereoselective reductive decyanation Pharmaceutical intermediate; rigid piperidine mimic
3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine C₁₂H₁₆N₂ 188.27 3-benzyl, 6-amino Suzuki or Buchwald–Hartwig cross-coupling Antibiotic development (e.g., Trovafloxacin)
3-(benzenesulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane C₁₀H₁₁NO₃S 225.26 3-benzenesulfonyl, 6-oxa Base-promoted intramolecular addition Conformationally restricted bioactive compound
rel-(1R,5S,6s)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride C₇H₁₆Cl₂N₂ 199.12 6-amino, N,N-dimethyl (dihydrochloride) Unspecified Lab reagent; preclinical studies

Pharmacological and Chemical Insights

Sulfonamide vs. Carboxylate/Carboxamide Groups
  • Sulfonamide (Hypothetical Compound) : Likely exhibits stronger hydrogen-bonding capacity and acidity compared to carboxylates, enhancing target affinity and resistance to esterase-mediated hydrolysis .
  • Carboxylates/Carboxamides (e.g., 3-azabicyclo[3.1.0]hexane-6-carboxylates) : Used in lead compounds for their balanced polarity and ease of derivatization .
N,N-Dimethylamino vs. Benzyl Substituents
  • Benzyl (3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine) : Enhances lipophilicity and π-π stacking interactions, critical for antibiotic activity .
Stereochemical Considerations
  • Dirhodium-catalyzed synthesis methods produce high diastereoselectivity, crucial for optimizing therapeutic efficacy .
  • Reductive decyanation retains configuration, ensuring stereochemical purity in intermediates .

Biological Activity

6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide, also referred to as a derivative of 3-azabicyclo[3.1.0]hexane, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex bicyclic structure that contributes to its unique biological properties. The IUPAC name reflects its structural features, indicating the presence of an amino group and sulfonamide functionality, which are critical for its biological interactions.

Research indicates that compounds in the 3-azabicyclo[3.1.0]hexane class exhibit various biological activities, including:

  • Antiviral Activity : Some derivatives have shown effectiveness as inhibitors against viral proteases, particularly in the context of SARS-CoV-2. For example, the compound's ability to inhibit the main protease (Mpro) of SARS-CoV-2 has been documented with effective concentrations (EC50) ranging from 1.1 µM to 2.92 µM without significant cytotoxicity .
  • Anticancer Properties : Studies have suggested that certain derivatives exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Opioid Receptor Modulation : Compounds containing the bicyclic structure have been studied for their potential as opioid receptor antagonists, which could lead to applications in pain management and addiction treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Effect EC50 (µM) CC50 (µM) Reference
AntiviralInhibition of SARS-CoV-2 Mpro1.1 - 2.92>30
AnticancerInduction of apoptosisN/AN/A
Opioid Receptor AntagonismModulation of pain pathwaysN/AN/A

Case Study 1: Antiviral Efficacy

In a study focusing on the inhibition of viral proteases, researchers evaluated various azabicyclo compounds, including derivatives similar to this compound. The findings revealed that these compounds significantly inhibited the activity of SARS-CoV-2 Mpro, showcasing their potential as therapeutic agents against COVID-19.

Case Study 2: Anticancer Activity

Another investigation explored the anticancer properties of azabicyclo derivatives in various cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation, suggesting their utility in cancer therapy.

Q & A

Q. What are the critical considerations in designing a synthesis route for 6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide?

Methodological Answer:

  • Cyclopropanation : Start with bicyclic core formation via Simmons-Smith reactions or thermal cyclization of glutamic acid derivatives, as seen in related 3-azabicyclo[3.1.0]hexane syntheses .
  • Amino Group Protection : Use tert-butoxycarbonyl (Boc) or benzyl (Cbz) groups to prevent side reactions during sulfonamide formation, as demonstrated in analogous bicyclo compounds .
  • Sulfonylation : React the deprotected amine with dimethylsulfamoyl chloride under anhydrous conditions, monitoring pH to avoid over-sulfonation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

Methodological Answer:

  • NMR : Prioritize 1H^1H- and 13C^{13}C-NMR to confirm bicyclic geometry and substituents. Use 2D experiments (COSY, HSQC) to resolve overlapping signals in the azabicyclo core .
  • IR : Identify sulfonamide S=O stretches (~1350–1150 cm1^{-1}) and N-H bends (~1600 cm1^{-1}) to validate functional groups .
  • MS : Use high-resolution ESI-MS to distinguish isotopic patterns of chlorine-containing impurities (if present) and confirm molecular ion peaks .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields for azabicyclo sulfonamides be systematically analyzed?

Methodological Answer:

  • Variable Control : Compare reaction conditions (solvent polarity, temperature, catalyst loading) across studies. For example, yields may differ due to Boc vs. Cbz protection strategies affecting steric hindrance .
  • Byproduct Analysis : Use HPLC-MS to detect intermediates (e.g., over-sulfonated derivatives) that reduce yields. Adjust stoichiometry of sulfamoyl chloride to minimize side reactions .
  • Computational Modeling : Apply DFT calculations to predict energy barriers for key steps (e.g., cyclopropanation) and optimize pathways .

Q. What crystallographic strategies resolve ambiguities in the stereochemistry of the azabicyclo core?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (acetonitrile/dichloromethane). Refine data using SHELXS to assign absolute configurations, particularly for chiral centers at the bicyclo bridgehead .
  • Comparative Analysis : Cross-reference with known enantiomers (e.g., (1R,3S,5R)-enantiomers) to validate structural assignments .

Q. How does the sulfonamide group influence biological activity in azabicyclo compounds?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varied sulfonamide substituents (e.g., methyl vs. aryl groups) and test inhibition of target enzymes (e.g., carbonic anhydrase) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions between the sulfonamide moiety and enzyme active sites, correlating binding energy with experimental IC50_{50} values .

Q. What strategies ensure enantiomeric purity in the synthesis of chiral azabicyclo derivatives?

Methodological Answer:

  • Chiral Auxiliaries : Employ L-glutamic acid as a starting material to induce stereochemistry during cyclopropanation, followed by enzymatic resolution to separate enantiomers .
  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in transition metal-catalyzed steps to enhance enantioselectivity .

Data Analysis & Experimental Design

Q. How should researchers design experiments to compare synthetic routes for scalability?

Methodological Answer:

  • DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, solvent, catalyst) and identify optimal conditions for gram-scale synthesis .
  • Green Metrics : Calculate E-factors and atom economy to evaluate environmental impact, favoring routes with minimal waste (e.g., one-pot reactions) .

Q. What statistical methods address variability in biological assay data for sulfonamide derivatives?

Methodological Answer:

  • ANOVA with Post Hoc Tests : Analyze dose-response data across replicates to determine significance of activity differences between analogs .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide
Reactant of Route 2
6-amino-N,N-dimethyl-3-azabicyclo[3.1.0]hexane-3-sulfonamide

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